molecular formula C23H20N4O3 B1224192 N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide

N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide

Cat. No. B1224192
M. Wt: 400.4 g/mol
InChI Key: FPVBAVVATBTESR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide is an aromatic amide.

Scientific Research Applications

Molecular Structure and Conformation

  • The compound is structurally related to N,N-Diethyl-4-[9-methoxy-6-(4-methoxyphenyl)-5-methyl-2-phenyl-2H-benzo[h]chromen-2-yl]aniline, which has a pyran ring with an envelope conformation. The ethylamino groups lie on the same side of the plane through the phenyl ring, indicating a specific spatial arrangement that could be relevant for its interactions and reactivity (Kim, Park, & Kim, 2011).

Pharmacological and Toxicity Assessment

  • Similar compounds, such as those in the 1,3,4-oxadiazole and pyrazole class, have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This indicates potential biomedical applications for related compounds (Faheem, 2018).

Synthetic Pathways and Derivatives

  • Novel synthetic pathways leading to related compounds, such as those involving aminonaphthyridinones, have been explored. These synthetic routes could potentially be applied or adapted for the synthesis of N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide, enabling further study and utilization of this compound (Deady & Devine, 2006).

Cytotoxicity Studies

  • Related compounds, such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests a potential avenue for cancer research involving N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide (Hassan, Hafez, & Osman, 2014).

Microwave Assisted Synthesis and Evaluation

  • Microwave-assisted synthesis has been used for creating pyrazoline derivatives with evaluated toxicity and antioxidant activity. This method could potentially be applied for the efficient synthesis and evaluation of the compound (Jasril et al., 2019).

properties

Product Name

N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-27-22(23(29)26-18-9-5-6-10-21(18)30-2)19(14-25-27)24-13-17-16-8-4-3-7-15(16)11-12-20(17)28/h3-14,28H,1-2H3,(H,26,29)

InChI Key

FPVBAVVATBTESR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=C(C=CC3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide

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